Morpholino(1-(6-phenylpyridazin-3-yl)piperidin-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Morpholino(1-(6-phenylpyridazin-3-yl)piperidin-3-yl)methanone is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Morpholino(1-(6-phenylpyridazin-3-yl)piperidin-3-yl)methanone typically involves multi-step organic reactions. One common method includes the reaction of 1-methyl piperidin-4-one with carbon disulfide (CS₂), malononitrile, and triethylamine to form a thiopyrano compound. This intermediate is then reacted with morpholine to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
Morpholino(1-(6-phenylpyridazin-3-yl)piperidin-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Morpholino(1-(6-phenylpyridazin-3-yl)piperidin-3-yl)methanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential anticancer and antimicrobial properties.
Mechanism of Action
The mechanism of action of Morpholino(1-(6-phenylpyridazin-3-yl)piperidin-3-yl)methanone is not fully understood. it is believed to interact with specific molecular targets and pathways, such as glucagon-like peptide-1 receptor (GLP-1R), which is involved in glucose metabolism . This interaction may help reduce food intake and improve glucose tolerance.
Comparison with Similar Compounds
Similar Compounds
Morpholine derivatives: Known for their antidiabetic and antimicrobial properties.
Piperidine derivatives: Known for their use in medicinal chemistry as analgesics and antipsychotics.
Pyridazine derivatives: Known for their potential as anticancer agents.
Uniqueness
Morpholino(1-(6-phenylpyridazin-3-yl)piperidin-3-yl)methanone is unique due to its combination of morpholine, piperidine, and phenylpyridazine moieties. This unique structure may confer distinct biological activities and chemical properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
morpholin-4-yl-[1-(6-phenylpyridazin-3-yl)piperidin-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O2/c25-20(23-11-13-26-14-12-23)17-7-4-10-24(15-17)19-9-8-18(21-22-19)16-5-2-1-3-6-16/h1-3,5-6,8-9,17H,4,7,10-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCHAKXJBHMQHKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NN=C(C=C2)C3=CC=CC=C3)C(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.